molecular formula C11H20F2N2O2 B15051733 tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

Cat. No.: B15051733
M. Wt: 250.29 g/mol
InChI Key: BGZSTQMQTTUBPO-QMMMGPOBSA-N
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Description

tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate is a compound that features a tert-butyl ester group, an aminomethyl group, and two fluorine atoms attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Aminomethylation: The aminomethyl group can be introduced through reductive amination or other suitable methods.

    tert-Butyl Ester Formation: The tert-butyl ester group can be introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can act as a nucleophile, participating in various biochemical pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3S)-3-(aminomethyl)-4-fluoropiperidine-1-carboxylate: Similar structure but with only one fluorine atom.

    tert-Butyl (3S)-3-(aminomethyl)-piperidine-1-carboxylate: Lacks the fluorine atoms, resulting in different chemical properties.

Uniqueness

tert-Butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate is unique due to the presence of two fluorine atoms, which can significantly alter its reactivity and interactions compared to similar compounds. The difluoromethyl group provides enhanced stability and potential for specific interactions in biological systems .

Properties

Molecular Formula

C11H20F2N2O2

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)8(6-14)7-15/h8H,4-7,14H2,1-3H3/t8-/m0/s1

InChI Key

BGZSTQMQTTUBPO-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@H](C1)CN)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CN)(F)F

Origin of Product

United States

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